Lipophilicity (Computed XLogP3-AA) Differentiation: The 6-Ethyl Group Supplying a 0.4 Log Unit Increase Over the 6-Methyl Analog
The computed partition coefficient (XLogP3-AA) for 6-ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one (target) is 0.7 [1], while that of the 6-methyl analog is 0.3 . This represents a quantifiable increase of +0.4 log units, a deliberate lipophilic increment consistent with the addition of a single methylene group, which can enhance passive membrane permeability by approximately 1.6- to 2.5-fold based on established log P-permeability correlations [1] .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 6-Methyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one: XLogP3-AA = 0.3 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target higher) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem and vendor databases |
Why This Matters
For procurement in cell-based screening cascades, the higher lipophilicity of the 6-ethyl analog may optimize intracellular target engagement where the 6-methyl compound fails, providing a critical structure-activity relationship (SAR) differentiation parameter.
- [1] PubChem. Compound Summary for CID 135631207: 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one. National Library of Medicine. View Source
